molecular formula C11H15NO B1359869 4-Phenoxypiperidine CAS No. 3202-33-3

4-Phenoxypiperidine

カタログ番号 B1359869
CAS番号: 3202-33-3
分子量: 177.24 g/mol
InChIキー: KBYPITRKIJKGMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenoxypiperidine is a chemical compound with the molecular formula C11H15NO . It features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .


Synthesis Analysis

Two new series of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines have been prepared . In vitro activity was determined at the recombinant human H(3) receptor and several members of these new series were found to be potent H(3) antagonists .


Molecular Structure Analysis

The molecular structure of 4-Phenoxypiperidine consists of a benzene ring bound to a piperidine ring . A conformational study of various 4-phenylpiperidine analgesics has been performed with Allinger’s Molecular Mechanics II (MM2) program . Phenyl equatorial conformations were found to be preferred for the prodines, ketobemidone, and meperidine .


Chemical Reactions Analysis

One selected member of the new series, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (13g), was found to be a potent, highly selective H(3) receptor antagonist with in vivo efficacy in a rat EEG model of wakefulness at doses as low as 1 mg/kg sc .


Physical And Chemical Properties Analysis

The molecular weight of 4-Phenoxypiperidine is 177.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 .

科学的研究の応用

H3 Antagonists and Wakefulness

(Dvorak et al., 2005) explored 4-Phenoxypiperidine derivatives as potent H3 antagonists. These compounds showed in vivo efficacy in a rat EEG model of wakefulness, indicating their potential in modulating brain activity.

Aza-Prins-Cyclization in Synthesis

(Yadav et al., 2009) discussed the use of aza-Prins-cyclization for synthesizing 4-hydroxypiperidines. This method provides a novel approach for creating 4-Phenoxypiperidine derivatives under mild conditions.

pH-Triggered Conformational Switch

(Samoshin et al., 2013) identified derivatives of trans-3-hydroxy-4-aminopiperidine, including 4-Phenoxypiperidine, as potential pH-sensitive conformational switches. This property could have applications in developing pH-responsive materials.

Drug Metabolism Insights

(Sun & Scott, 2011) provided insights into the metabolism of 4-Aminopiperidine drugs by cytochrome P450s. This research is crucial for understanding the drug design process, especially for 4-Phenoxypiperidine-based therapeutics.

Synthesis for Analgesic Activity

(Saeed et al., 1997) synthesized 4-hydroxypiperidine derivatives, including 4-Phenoxypiperidine, and screened them for analgesic activity. This study contributes to the potential use of these compounds in pain management.

Polymer Stabilizers

(Kósa et al., 2003) researched combined stabilizers based on 4-Phenoxypiperidine derivatives for polymers. These stabilizers showed promising results in enhancing polymer durability.

Voltage-Gated K+ Channels

(Kirsch & Drewe, 1993) studied the effect of 4-Phenoxypiperidinederivatives on voltage-gated K+ channels. Their findings provided insights into how these compounds could modulate neuronal activity, which is crucial for understanding their potential therapeutic applications.

LSD1 Inhibitors in Cancer Therapy

(Xi et al., 2018) explored 4-Phenoxypiperidine derivatives as selective and reversible inhibitors of LSD1, a key enzyme in epigenetic regulation. This research underscores the potential of these compounds in cancer therapy.

Environmental Contaminant Analysis

(Milosevic et al., 2013) conducted studies on phenoxy acids, including 4-Phenoxypiperidine, in environmental settings. This research provides important information on the environmental impact and fate of these compounds.

Organic Contaminant Abatement

(Zhang et al., 2022) investigated the acceleration of trace organic contaminants' abatement by Mn(VII)/TEMPOs, highlighting the potential use of 4-Phenoxypiperidine derivatives in environmental remediation.

c-Met Inhibitors for Cancer

(Daoui et al., 2022) used a computer-aided drug design approach to explore 4-Phenoxypiperidine derivatives as inhibitors of c-Met receptor tyrosine kinase, a critical target in cancer therapy.

Metabolite Identification in Drug Assessment

(Caggiano & Blight, 2013) studied the metabolites of 4-Phenoxypiperidine in the context of dalfampridine, a drug used in multiple sclerosis treatment. This research is vital for understanding the pharmacokinetics of drugs based on 4-Phenoxypiperidine.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name

4-phenoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPITRKIJKGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxypiperidine

CAS RN

3202-33-3
Record name 4-Phenoxypiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENOXYPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF4M4L61Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 227°-229°; [α]D =-31.6° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-phenoxypiperidino)methyl]-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-phenoxypyridine and benzylbromide in acetone was stirred overnight at room temperature. After removal of the solvent, the residue was dissolved in methanol, cooled to -20° C. and treated portionwise with sodium borohydride, and warmed to 0° C. After a standard workup and purification, the resulting tetrahydropyridine adduct was dissolved in methanol and hydrogenated using 20% Pd-C as a catalyst to provide 4-phenoxypiperidine. A mixture of 4-phenoxypiperidine and 1-bromo-3-(4-fluorophenoxy)propane in acetone with excess potassium carbonate was heated at reflux for 12 hours to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1-benzyl-4-phenoxy-piperidine (420 mg, 1.6 mmol), Pd—C 10% (10 mg) and TFA (0.18 mL, 1,6 mmol) in MeOH (5 mL) is hydrogenated at room temperature and atmospheric pressure for 20 h. The mixture is filtered over Celite and the filtrate is concentrated under reduced pressure. The residue is dissolved in CH2Cl2, washed with sat. NaHCO3, filtered and concentrated to provide the title compound.
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenoxypiperidine
Reactant of Route 2
Reactant of Route 2
4-Phenoxypiperidine
Reactant of Route 3
Reactant of Route 3
4-Phenoxypiperidine
Reactant of Route 4
Reactant of Route 4
4-Phenoxypiperidine
Reactant of Route 5
Reactant of Route 5
4-Phenoxypiperidine
Reactant of Route 6
4-Phenoxypiperidine

Q & A

Q1: How do 4-Phenoxypiperidine derivatives interact with the histamine H3 receptor?

A: 4-Phenoxypiperidine derivatives act as potent histamine H3 receptor antagonists or inverse agonists. [, ] The 4-phenoxypiperidine core mimics the 3-amino-1-propanol moiety found in many non-imidazole H3 antagonists, acting as a conformationally restricted analog. [] This structural feature allows the compounds to bind with high affinity to the H3 receptor, blocking the binding of histamine and inhibiting its downstream effects.

Q2: What is the significance of the structure-activity relationship (SAR) studies conducted on 4-Phenoxypiperidine derivatives?

A: SAR studies have been crucial in understanding how modifications to the 4-Phenoxypiperidine scaffold influence its biological activity, particularly regarding histamine H3 receptor antagonism. [, ] For instance, researchers have explored the impact of varying substituents on the phenyl ring and the piperidine nitrogen on binding affinity, selectivity, and in vivo efficacy. [] These studies help to optimize the structure for desired pharmacological properties.

Q3: Can you provide an example of a specific 4-Phenoxypiperidine derivative and its demonstrated biological activity?

A: The compound 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (compound 13g in the cited study []) is a potent and selective histamine H3 receptor antagonist. It demonstrated in vivo efficacy in a rat EEG model of wakefulness at doses as low as 1 mg/kg (subcutaneous administration). [] This highlights the potential of this class of compounds for therapeutic applications related to wakefulness promotion.

Q4: Beyond histamine H3 receptor antagonism, what other biological activities have been explored for 4-Phenoxypiperidine derivatives?

A: Research has shown that certain 4-Phenoxypiperidine derivatives can act as small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). [] This interaction plays a role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Q5: Can you elaborate on the mechanism of action of 4-Phenoxypiperidine derivatives as β-catenin/BCL9 inhibitors?

A: Studies have identified a specific 4-Phenoxypiperidine derivative, ZL3138, that disrupts the β-catenin/BCL9 PPI with a Ki of 0.96 μM. [] This compound directly binds to β-catenin, preventing its interaction with BCL9. [] This disruption inhibits the Wnt/β-catenin signaling pathway, leading to downstream effects such as suppression of Wnt target gene transcription and inhibition of cancer cell growth. []

Q6: What analytical techniques are commonly employed to characterize and quantify 4-Phenoxypiperidine derivatives?

A: Various analytical techniques are crucial in the study of 4-Phenoxypiperidine derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for determining molecular weight and identifying fragments, and high-performance liquid chromatography (HPLC) for separation and quantification. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。